6-Bromonaphthalene-1-boronic acid
Description
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Properties
Molecular Formula |
C10H8BBrO2 |
|---|---|
Molecular Weight |
250.89 g/mol |
IUPAC Name |
(6-bromonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H8BBrO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,13-14H |
InChI Key |
BWDUGDJTSAZOHL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC(=CC2=CC=C1)Br)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Naphthalenic Boronic Acids: From Foundational Discovery to Modern Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Naphthalene-Boron Alliance
Naphthalenic boronic acids represent a fascinating class of organic compounds where a naphthalene ring system is covalently bonded to a boronic acid functional group (-B(OH)₂). This seemingly simple fusion creates molecules with a rich and diverse chemical personality. The naphthalene moiety, a bicyclic aromatic hydrocarbon, imparts unique photophysical properties, most notably fluorescence, and provides a rigid, well-defined scaffold. The boronic acid group, a Lewis acid, possesses the remarkable ability to form reversible covalent bonds with diols, a feature that has become the cornerstone of saccharide sensing.[1]
This guide provides a comprehensive exploration of naphthalenic boronic acids, intended for professionals in chemical research and drug development. We will journey from their initial synthesis in the late 19th century to their contemporary roles as indispensable tools in organic synthesis, sophisticated fluorescent chemosensors, and emerging platforms in medicinal chemistry. By delving into the causality behind synthetic choices and the mechanisms of their applications, this document aims to serve as a field-proven resource, grounded in authoritative scientific literature.
The Dawn of an Era: Pioneering Syntheses
The story of naphthalenic boronic acids begins in an era of foundational discoveries in organometallic chemistry. While the first boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860, it took several more decades for aromatic variants to emerge.[2][3]
The Michaelis Synthesis (1894): A Bold First Step
The first documented synthesis of both α- and β-naphthalene boronic acids was achieved by Arthur Michaelis in 1894.[4][5] His method was a product of its time, relying on the organometallic reagents then available.
-
Causality of Experimental Choice: In the late 19th century, organomercury compounds were among the more accessible and stable organometallic reagents. Their reaction with aggressive electrophiles like boron trichloride provided a viable, albeit harsh, route to form carbon-boron bonds.
The reaction proceeds in two main stages:
-
Borylation: Dinaphthylmercury is reacted with boron trichloride (BCl₃). The highly electrophilic boron center attacks the carbon-mercury bond, leading to a transmetalation event that forms a naphthyldichloroborane intermediate and naphthylmercuric chloride.
-
Hydrolysis: The resulting dichloroborane is highly reactive towards water. Subsequent careful hydrolysis replaces the chlorine atoms with hydroxyl groups, yielding the final naphthalenic boronic acid.
Caption: The Michaelis Synthesis of Naphthalenic Boronic Acids.
The Grignard Revolution: A More Practical Pathway (1930)
A more practical and widely adopted synthesis was reported by König and Scharrnbeck in 1930.[4][5] This method leveraged the recently discovered Grignard reagents, offering a more accessible and safer alternative to organomercury compounds.
-
Causality of Experimental Choice: Grignard reagents (R-MgX) are easily prepared from organic halides and magnesium metal. They act as potent carbon nucleophiles, readily attacking the electrophilic boron atom in borate esters. This approach avoided the use of highly toxic mercury and aggressive boron trihalides, representing a significant improvement in synthetic utility.
This method remains a classic and reliable route for the synthesis of many aryl boronic acids.
Experimental Protocol: Grignard Synthesis of Naphthalene-1-boronic Acid
This protocol is based on the methodologies described in the literature.[5][6]
Objective: To synthesize naphthalene-1-boronic acid from 1-bromonaphthalene.
Materials:
-
Magnesium turnings
-
1-Bromonaphthalene
-
Iodine (one small crystal)
-
Anhydrous diethyl ether (or THF)
-
Triisopropyl borate or Trimethyl borate
-
Aqueous Hydrochloric Acid (e.g., 2 M HCl)
-
Toluene
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of 1-bromonaphthalene in anhydrous diethyl ether to the flask.
-
Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until most of the magnesium has been consumed.
-
-
Borylation:
-
In a separate flame-dried flask, cool a solution of triisopropyl borate in anhydrous diethyl ether to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared naphthylmagnesium bromide Grignard reagent to the cold borate solution via cannula or dropping funnel, maintaining the temperature below -70 °C.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2 M aqueous HCl. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A common method involves dissolving the solid in a minimal amount of hot toluene and then adding hexanes until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.
-
Caption: Workflow for the Grignard-based synthesis of naphthalenic boronic acids.
Modern Synthetic Methodologies
While the Grignard method is robust, its primary limitation is poor tolerance for functional groups that are incompatible with strongly nucleophilic/basic reagents (e.g., esters, ketones, nitriles). Modern synthetic chemistry has overcome this challenge, primarily through palladium-catalyzed cross-coupling reactions.
The Miyaura Borylation Reaction
The development of the Miyaura borylation reaction was a watershed moment for boronic acid synthesis. This palladium-catalyzed method couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronic ester.
-
Causality of Experimental Choice: The genius of this method lies in its mechanism, which proceeds under relatively mild conditions and tolerates a vast array of functional groups. The palladium catalyst facilitates a catalytic cycle that does not involve harsh nucleophiles or bases, making it the method of choice for complex molecule synthesis. The resulting boronic esters are also often more stable and easier to purify than the corresponding boronic acids, and can be easily hydrolyzed if the free acid is required.
Table 1: Comparison of Synthetic Methods
| Feature | Michaelis Synthesis (1894) | Grignard Synthesis (1930) | Miyaura Borylation (Modern) |
| Starting Material | Organomercury compound | Organohalide | Organohalide or triflate |
| Boron Source | Boron trihalide (BCl₃) | Borate ester | Diboron reagent (e.g., B₂pin₂) |
| Key Reagent | Organomercury | Magnesium metal | Palladium catalyst, Base |
| Functional Group Tol. | Very Poor | Poor | Excellent |
| Reaction Conditions | Harsh | Mild to moderate | Mild |
| Safety/Toxicity | High (Mercury) | Moderate (Pyrophoric) | Low to Moderate |
Physicochemical and Structural Properties
The properties of naphthalenic boronic acids are a direct consequence of the interplay between the aromatic naphthalene core and the Lewis acidic boron center.
-
Lewis Acidity: The boron atom in a boronic acid has a vacant p-orbital, making it a Lewis acid. In aqueous solution, it exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate state.[1][2][7] The pKa of most aryl boronic acids is around 9, but this can be modulated by substituents on the aromatic ring.[2]
Caption: pH-dependent equilibrium of a boronic acid.
-
Crystal Structure: X-ray crystallography studies of (naphthalen-1-yl)boronic acid have revealed that it exists as two different polymorphs.[4][5] In the solid state, the molecules form dimers through a pair of strong O-H···O hydrogen bonds between their boronic acid groups. These dimers then further assemble into layered networks.[4][5]
-
Fluorescence: The naphthalene ring is an intrinsic fluorophore. The proximity of the boronic acid group can influence its fluorescence properties. This is particularly important in sensor applications, where interaction at the boron center can modulate the electronic structure of the naphthalene system, leading to changes in fluorescence emission.
Key Applications in Modern Science
The unique properties of naphthalenic boronic acids have made them valuable reagents and building blocks in diverse scientific fields.
The Suzuki-Miyaura Cross-Coupling Reaction
Naphthalenic boronic acids are common and effective coupling partners in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[8] This reaction has become one of the most important tools in modern organic synthesis, particularly in the pharmaceutical industry for constructing complex molecular architectures.[8][9]
-
Mechanism Insight: The reaction involves a catalytic cycle with a palladium(0) complex. The key steps are oxidative addition of an organohalide to the Pd(0) center, transmetalation of the organic group from the boronic acid to the palladium, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Fluorescent Chemosensors
Perhaps the most elegant application of naphthalenic boronic acids is in the design of fluorescent sensors, particularly for carbohydrates.[1][10]
-
Sensing Principle: The boronic acid group can reversibly bind with molecules containing 1,2- or 1,3-diol functionalities, such as sugars (glucose, fructose), to form five- or six-membered cyclic esters.[1] This binding event alters the electronic environment around the boron atom. When the boronic acid is attached to a fluorophore like naphthalene, this change can modulate the fluorescence output through mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT).[1]
-
Causality of Signal Change: In many designs, the nitrogen atom of a nearby amino group can interact with the empty p-orbital of the boron (an N-B interaction), quenching the fluorescence. When a sugar binds to the boron, this N-B interaction is disrupted, the quenching is stopped, and the fluorescence is "turned on".[11][12][13] This leads to a significant increase in emission intensity, allowing for the quantitative detection of the target sugar at physiological pH.[11][13]
Experimental Protocol: Fructose Sensing Assay
Objective: To evaluate the fluorescence response of a dimethylamino-substituted naphthalenic boronic acid to fructose.
Materials:
-
4-(Dimethylamino)naphthalene-1-boronic acid (Sensor)
-
Phosphate buffer (0.1 M, pH 7.4)
-
D-Fructose stock solution (e.g., 1 M in phosphate buffer)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare Sensor Solution: Prepare a stock solution of the naphthalenic boronic acid sensor in a suitable solvent (e.g., DMSO) and then dilute it into the 0.1 M phosphate buffer (pH 7.4) to a final concentration in the low micromolar range (e.g., 10 µM).
-
Record Baseline Fluorescence: Transfer the sensor solution to a quartz cuvette and record its fluorescence emission spectrum. Note the excitation wavelength (e.g., ~370 nm) and the emission maximum.
-
Titration with Fructose:
-
Add small aliquots of the fructose stock solution to the cuvette to achieve a series of final concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM).
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of fructose concentration.
-
Calculate the fold-increase in fluorescence intensity at saturation compared to the baseline. For example, a 41-fold intensity increase has been reported for similar systems upon addition of 50 mM fructose.[13]
-
Applications in Drug Discovery and Chemical Biology
The broader family of boronic acids has made a significant impact on medicine, highlighted by the FDA approval of the proteasome inhibitor Bortezomib for cancer therapy.[7][14][15] While a naphthalenic boronic acid has yet to become a blockbuster drug, their unique properties are being actively explored.
-
Enzyme Inhibition: The Lewis acidic boron atom can form a stable, tetrahedral complex with key nucleophilic residues (like serine or threonine) in an enzyme's active site, leading to potent and often reversible inhibition.[6][15]
-
Enzyme Stabilization: Naphthalenic boronic acids have been shown to have an extraordinary capacity to act as enzyme stabilizers, particularly for proteases in liquid detergent formulations.[6]
-
Theranostics: By combining the sensing capabilities of the boronic acid with the imaging properties of a naphthalimide fluorophore, researchers are developing "theranostic" agents that can simultaneously detect and potentially treat disease states.[16]
-
Agrochemicals: The introduction of a naphthalene substituent onto a boronic acid core has been found to enhance antifungal activity against certain plant pathogens.[17]
Conclusion and Future Outlook
From its discovery in the late 19th century using classical organometallic techniques to its current role as a sophisticated molecular tool, the naphthalenic boronic acid has had a remarkable journey. Its history is a microcosm of the evolution of organic chemistry itself—from harsh, stoichiometric reactions to elegant, catalytic, and functional-group-tolerant methodologies.
Today, naphthalenic boronic acids are not merely synthetic intermediates for Suzuki couplings; they are the core of fluorescent sensors that can detect sugars at physiological pH, they are scaffolds for new therapeutic agents, and they are probes for understanding complex biological systems. The fusion of the naphthalene ring's rigidity and fluorescence with the boronic acid's unique reactivity ensures that this class of compounds will continue to be a source of innovation for researchers, scientists, and drug development professionals for many years to come.
References
-
Bemisderfer, K. & Nazarenko, A. Y. (2016). Two forms of (naphthalen-1-yl)boronic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(9), 1285–1289. Available at: [Link]
-
Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(50), 28434–28453. Available at: [Link]
-
Li, S., et al. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 28(14), 5543. Available at: [Link]
-
Smith, T. P. (2018). Biomedical Applications and Strategies using Boronic Acids. University of Wisconsin-Madison Libraries. Available at: [Link]
-
Wade, H. E., et al. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 7(1), 26-40. Available at: [Link]
- Aaslykke, D., et al. (1995). Naphthalene boronic acids. Google Patents, WO1995029223A1.
-
Gao, X., Zhang, Y., & Wang, B. (2003). New boronic acid fluorescent reporter compounds. 2. A naphthalene-based on-off sensor functional at physiological pH. Organic Letters, 5(24), 4615–4618. Available at: [Link]
-
Gao, X., Zhang, Y., & Wang, B. (2003). New Boronic Acid Fluorescent Reporter Compounds. 2. A Naphthalene-Based On−Off Sensor Functional at Physiological pH. Organic Letters, 5(24), 4615–4618. Available at: [Link]
-
Bemisderfer, K. & Nazarenko, A. Y. (2016). Two forms of (naphthalen-1-yl)boronic acid. IUCrData, 1(x), x161249. Available at: [Link]
-
Wikipedia. Boronic acid. Available at: [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
-
Booth, A. C., et al. (2022). Boronic ester functionalised 1,8-diboryl-naphthalene scaffolds: fluoride versus oxide chelation. Dalton Transactions, 51(40), 15783–15791. Available at: [Link]
-
Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(50), 28434-28453. Available at: [Link]
-
El-Sagheer, A. H., et al. (2018). Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. Scientific Reports, 8(1), 16298. Available at: [Link]
-
Gao, X., Zhang, Y., & Wang, B. (2003). New Boronic Acid Fluorescent Reporter Compounds. 2. A Naphthalene-Based On−Off Sensor Functional at Physiological pH. Scilit. Available at: [Link]
-
Gao, X., et al. (2005). Naphthalene-based water-soluble fluorescent boronic acid isomers suitable for ratiometric and off–on sensing of saccharides at physiological pH. New Journal of Chemistry, 29(4), 579-586. Available at: [Link]
-
Jin, S., et al. (2008). Synthesis, evaluation, and computational studies of naphthalimide-based long-wavelength fluorescent boronic Acid reporters. Chemistry, 14(9), 2795-804. Available at: [Link]
- Frankland, E. (1860). On a new series of organic compounds containing boron. Journal of the Chemical Society, 13, 177-224.
-
Optima Chemical Group. (2019). Optima Chemical's 20 Years of Boronic Acid Research. Available at: [Link]
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- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Palladium-Catalyzed Workflows for 6-Bromonaphthalene-1-boronic Acid
Executive Summary & Monomer Profiling
6-Bromonaphthalene-1-boronic acid is a highly versatile, bifunctional "AB-type" monomer. It features an electrophilic bromide at the C6 position and a nucleophilic boronic acid at the C1 position. This orthogonal reactivity profile makes it an invaluable building block for both discrete small-molecule functionalization (e.g., pharmaceuticals, asymmetric ligands) and the synthesis of advanced
The core challenge in utilizing this AB-type monomer is precisely controlling its reaction pathway. This application note details two divergent, self-validating protocols: Site-Selective Cross-Coupling and Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) .
Divergent synthetic pathways for 6-Bromonaphthalene-1-boronic acid.
Mechanistic Insights & Causality (E-E-A-T)
To harness the full potential of 6-Bromonaphthalene-1-boronic acid, researchers must manipulate the kinetic rates of oxidative addition and transmetalation[1].
Pathway A: Site-Selective Cross-Coupling
To synthesize discrete small molecules, the goal is to react the C1-boronic acid with an external aryl halide while completely preserving the C6-bromide for downstream functionalization. This is achieved by exploiting the kinetic difference in oxidative addition rates. By using a mild catalyst like
Pathway B: Catalyst-Transfer Polycondensation (SCTP)
If the goal is to create a polymer, standard step-growth conditions lead to broad dispersity (
Mechanism of Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP).
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Objective: Couple 6-Bromonaphthalene-1-boronic acid with an external Aryl Iodide, preserving the C6-Br.
Self-Validating Quality Control (QC)
-
In-Process: TLC should show the disappearance of the aryl iodide while the monomer spot shifts.
-
Post-Process: Mass spectrometry must show the characteristic 1:1 isotopic pattern of bromine (M / M+2 peaks of equal intensity), confirming the C6-Br bond is intact. The
NMR spectrum must lack the broad, unresolved baseline drift characteristic of polymer formation.
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk flask under argon, combine 6-Bromonaphthalene-1-boronic acid (1.0 equiv, 1.0 mmol), the target Aryl Iodide (0.95 equiv, 0.95 mmol). Causality: Using a slight deficit of the aryl iodide prevents trace double-coupling events.
-
Catalyst Addition: Add
(0.05 equiv, 5 mol%). -
Solvent & Base: Inject degassed toluene (10 mL) and a degassed aqueous solution of
(2.0 M, 2.0 mL). Causality: The biphasic system moderates the transmetalation rate, enhancing chemoselectivity over homocoupling[1]. -
Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring (1000 rpm) for 12 hours. Causality: Restricting the temperature to 60 °C provides insufficient thermal energy to activate the C6-bromide toward oxidative addition.
-
Workup: Cool to room temperature, extract the organic layer with ethyl acetate (3 x 15 mL), wash with brine, and dry over anhydrous
. -
Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Quantitative Data: Optimization of Site-Selective Conditions
| Catalyst System | Base | Temperature | Reaction Pathway | Yield (Target) |
| 60 °C | Site-Selective (C1 only) | > 85% | ||
| 80 °C | Site-Selective (C1 only) | 78% | ||
| 0 °C to RT | Polycondensation (C1 & C6) | < 5% (Oligomers form) |
Protocol B: Catalyst-Transfer Polycondensation (SCTP)
Objective: Synthesize well-defined poly(1,6-naphthalene) with controlled molecular weight.
Self-Validating Quality Control (QC)
-
Post-Process: Gel Permeation Chromatography (GPC/SEC) must yield a monomodal peak with a dispersity (
) < 1.3. A > 2.0 indicates a failure of the catalyst to "ring-walk", meaning the reaction reverted to an uncontrolled step-growth mechanism.
Step-by-Step Methodology
-
Initiator Formation: Pre-form the initiator by reacting iodobenzene (1.0 equiv) with
(0.5 equiv) and (1.2 equiv) in anhydrous THF at room temperature for 30 minutes. This generates the active complex[2]. -
Monomer Activation: In a separate vial, dissolve 6-Bromonaphthalene-1-boronic acid (50 equiv, for target DP=50) in THF. Add aqueous
(2.0 M) to activate the boronic acid to the highly nucleophilic boronate species. -
Polymerization: Inject the activated monomer solution into the initiator complex at 0 °C. Causality: Lower temperatures suppress catalyst dissociation and intermolecular chain transfer, strictly enforcing the intramolecular "ring-walking" mechanism essential for SCTP[3].
-
Termination: After 2 hours, quench the reaction by adding an excess of phenylboronic acid to end-cap the active palladium species.
-
Isolation: Precipitate the polymer by pouring the mixture dropwise into vigorously stirred methanol. Filter, wash with methanol and acetone to remove oligomers, and dry under vacuum.
Quantitative Data: Influence of Ligand on Polycondensation
| Ligand Type | Mechanism | Dispersity ( | Molecular Weight Control |
| Step-Growth | > 2.0 | Poor (Unpredictable) | |
| RuPhos | Chain-Growth (SCTP) | 1.3 - 1.5 | Moderate |
| Chain-Growth (SCTP) | < 1.3 | Excellent (Linear correlation) |
References
-
Efficient synthesis of α- and δ-carbolines by sequential Pd-catalyzed site-selective C–C and twofold C–N coupling reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:1
-
Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Fluorene Monomer Source: The Royal Society of Chemistry URL:2
-
Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials Source: PMC (National Institutes of Health) URL:3
Sources
- 1. Efficient synthesis of α- and δ-carbolines by sequential Pd-catalyzed site-selective C–C and twofold C–N coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Bromonaphthalene-1-Boronic Acid Couplings
As a bifunctional A-B type monomer, 6-bromonaphthalene-1-boronic acid is a highly valuable building block for sequential cross-couplings and Suzuki polycondensation. However, because it contains both an electrophilic bromide and a nucleophilic boronic acid on a rigid aromatic scaffold, researchers frequently encounter depressed reaction rates, incomplete conversions, and competing side reactions.
This guide provides field-proven, mechanistically grounded solutions to overcome the inherent steric and electronic challenges of this specific substrate.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is the reaction rate of 6-bromonaphthalene-1-boronic acid significantly slower than standard phenylboronic acids, and how can I accelerate it? Analysis: The primary bottleneck in this reaction is the transmetalation step . The boronic acid moiety at the 1-position of the naphthalene ring suffers from severe steric hindrance due to the adjacent peri-hydrogen at the 8-position[1]. In the Suzuki-Miyaura catalytic cycle, the organoborane must interact with the Pd(II)-halide or Pd(II)-hydroxide intermediate. The steric bulk of the 1-naphthyl group impedes the formation of the critical "ate" complex required for efficient boron-to-palladium transfer[2]. Solution: To accelerate transmetalation, you must utilize highly active, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos)[3]. These ligands promote the dissociation of the halide, facilitating the formation of the more reactive Pd-oxo/hydroxo intermediate. Additionally, employing a stronger base (e.g., Cs₂CO₃ or KOH) ensures a higher concentration of the nucleophilic boronate species necessary to overcome the activation energy barrier.
Q2: I am observing significant amounts of naphthalene-based byproducts without the boronic acid group. How do I prevent protodeboronation? Analysis: Protodeboronation is a common degradation pathway for sterically hindered and electron-rich boronic acids. It is exacerbated by high temperatures, prolonged reaction times, and highly aqueous basic conditions[4]. Because the transmetalation of 1-naphthylboronic acids is slow, the competing protodeboronation pathway often outpaces product formation. Solution: If protodeboronation is destroying your starting material, you must stabilize the boron species:
-
Reduce Water Content: Shift to anhydrous conditions using a fluoride base (e.g., CsF) in anhydrous THF or Dioxane.
-
Mask the Boronic Acid: Convert the boronic acid to a pinacol ester (BPin), a MIDA ester, or a potassium trifluoroborate salt (BF₃K). These derivatives act as "slow-release" reservoirs for the active boronic acid, maintaining its concentration low enough to minimize protodeboronation while still feeding the catalytic cycle[5].
Q3: My GC-MS shows high levels of homocoupled biaryl products instead of the desired cross-coupled product. What causes this? Analysis: Homocoupling of the boronic acid typically occurs via two pathways: 1) Reductive activation of a Pd(II) precatalyst, which consumes two equivalents of boronic acid, or 2) An oxidative pathway mediated by trace oxygen forming a Pd-peroxo complex[5]. Solution:
-
Strictly Degas Solvents: Use the freeze-pump-thaw method or sparge solvents with ultra-pure Argon for at least 30 minutes.
-
Slow Addition: Employ a syringe pump to slowly add the 6-bromonaphthalene-1-boronic acid to the reaction mixture. This keeps the steady-state concentration of the boronic acid low, favoring cross-coupling over homocoupling[5].
Part 2: Quantitative Data & Catalyst Selection
The table below summarizes the causality between catalyst/base selection and the resulting transmetalation efficiency for sterically hindered 1-naphthylboronic acid derivatives.
Table 1: Impact of Catalyst and Base Selection on 1-Naphthylboronic Acid Coupling Rates
| Catalyst System | Ligand Type | Base / Solvent | Relative Transmetalation Rate | Typical Yield | Primary Limitation |
| Pd(PPh₃)₄ | Monodentate | Na₂CO₃ / Tol:H₂O | Baseline (1x) | 35-45% | Slow rate, high protodeboronation |
| Pd(dppf)Cl₂ | Bidentate | K₃PO₄ / Dioxane:H₂O | Moderate (3x) | 60-70% | Moderate steric clash during transmetalation |
| Pd₂(dba)₃ + SPhos | Bulky Biaryl | Cs₂CO₃ / Tol:H₂O | High (10x) | >90% | Highly efficient for hindered substrates |
| Pd(OAc)₂ + XPhos | Bulky Biaryl | KOH / THF:H₂O | Very High (12x) | >92% | Excellent for mild conditions |
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility, this step-by-step methodology incorporates an internal standard and utilizes a slow-release strategy to validate the reaction kinetics in real-time.
Step 1: Preparation and Degassing
-
In a flame-dried Schlenk tube, add the aryl halide electrophile (1.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (8 mol%).
-
Add anhydrous Cs₂CO₃ (2.0 equiv) and an internal standard (e.g., dodecane, 0.1 equiv) for GC monitoring.
-
Seal the tube with a septum and purge with Argon (3 vacuum/Argon cycles).
Step 2: Solvent Addition and Activation 4. Inject anhydrous Toluene (0.2 M relative to electrophile) that has been previously sparged with Argon for 30 minutes. 5. Stir the mixture at room temperature for 10 minutes to allow the pre-catalyst to activate. Causality: The solution will transition from dark purple/red to a pale yellow/orange, visually validating the formation of the active Pd(0) species.
Step 3: Slow Addition of Boronic Acid 6. Dissolve 6-bromonaphthalene-1-boronic acid (1.2 equiv) in a minimal amount of degassed THF. 7. Using a syringe pump, add the boronic acid solution dropwise over 2 hours to the reaction mixture heated to 80 °C. Causality: Slow addition maintains a low concentration of the boronic acid, suppressing homocoupling while the highly active SPhos ligand accelerates the sterically hindered transmetalation.
Step 4: Monitoring and Quenching 8. Monitor the reaction via GC-MS using the internal standard. Self-Validation: If the product-to-internal-standard ratio plateaus while starting material remains, catalyst deactivation (likely via oxygen ingress) has occurred. 9. Upon completion (typically 1-2 hours post-addition), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.
Part 4: Mechanistic Visualizations
Catalytic Cycle: Highlighting the sterically hindered transmetalation step of 1-naphthylboronic acids.
Experimental Workflow: Troubleshooting logic for optimizing 6-Bromonaphthalene-1-boronic acid couplings.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC) [Link]
-
Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction - Royal Society of Chemistry Books [Link]
-
A comparative study on Suzuki‐type 11C‐methylation of aromatic organoboranes performed in two reaction media - Diva-Portal [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - NIH PMC [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 6-Bromonaphthalene-1-boronic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Imperative for Purity
6-Bromonaphthalene-1-boronic acid and its derivatives are pivotal building blocks in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Their utility in constructing complex biaryl systems makes them indispensable in the development of pharmaceuticals, advanced materials, and agrochemicals.[2] However, the synthetic pathways to these reagents, often involving the bromination of naphthalene followed by a Grignard reaction or a Br/Li exchange and borylation, are susceptible to the formation of positional isomers.[3][4][5]
The presence of even minor isomeric impurities, such as 6-bromonaphthalene-2-boronic acid or other bromonaphthalene boronic acid isomers, can have profound consequences. These impurities can lead to the formation of undesired products, complicate purification processes, reduce overall yields, and, in a pharmaceutical context, introduce potentially harmful off-target effects. Therefore, the rigorous analysis and quantification of isomeric purity are not merely a quality control checkpoint but a critical determinant of synthetic success and product safety.
This guide provides a comparative analysis of the primary analytical techniques used to assess the isomeric purity of 6-bromonaphthalene-1-boronic acid derivatives. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for selecting the most appropriate technique for your specific research and development needs.
The Analytical Challenge: Distinguishing Near-Identical Molecules
Positional isomers of bromonaphthalene boronic acid possess the same molecular formula and weight, leading to very similar physicochemical properties. This inherent similarity makes their separation and distinct quantification a non-trivial analytical task. The choice of analytical methodology must be predicated on exploiting the subtle differences in polarity, magnetic environment, and volatility that these isomers exhibit.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1995029223A1 - Naphthalene boronic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
